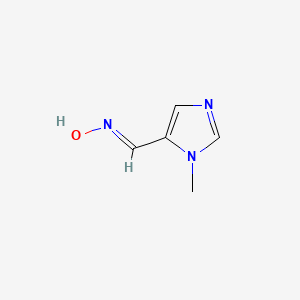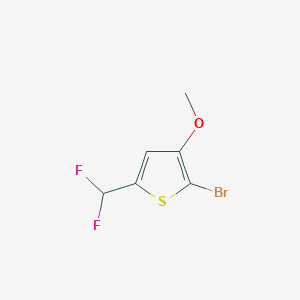
2-Bromo-5-(difluoromethyl)-3-methoxythiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a thiophene ring, which is a five-membered aromatic ring that contains sulfur. This compound is used in a variety of research applications, including medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is not fully understood. However, it is known to interact with proteins in the body, particularly enzymes. It is believed to inhibit the activity of certain enzymes, which can lead to changes in cellular processes and ultimately affect physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene are still being studied. However, it is known to have an effect on cellular processes, particularly in the metabolism of certain compounds. It may also have an effect on the immune system, although this has not been fully explored.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene in lab experiments is its high purity and yield. This makes it a reliable starting material for the synthesis of new compounds. In addition, it is relatively easy to synthesize and purify, which makes it a cost-effective choice for research applications.
One of the limitations of using 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments that use this compound. In addition, it may have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene. One area of interest is in the development of new drugs that target specific enzymes. Another area of interest is in the study of the immune system, particularly in the context of autoimmune diseases. In addition, there is potential for the use of this compound in the development of new diagnostic tools for certain diseases. Overall, the future of research involving 2-Bromo-5-(difluoromethyl)-3-methoxythiophene is bright, and there is much to be explored in this field.
Métodos De Síntesis
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methoxythiophene involves the reaction of 2-bromo-5-(difluoromethyl)thiophene with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by column chromatography. The yield of the product is typically high, and the purity is also high.
Aplicaciones Científicas De Investigación
2-Bromo-5-(difluoromethyl)-3-methoxythiophene is used in a variety of scientific research applications. One of the main applications is in medicinal chemistry, where it is used as a starting material for the synthesis of new drugs. It is also used in drug discovery, where it is used to screen for potential drug candidates. In addition, it is used in chemical biology, where it is used to study the interactions between proteins and small molecules.
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methoxythiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2OS/c1-10-3-2-4(6(8)9)11-5(3)7/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZFPYOEDOPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-3-methoxythiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

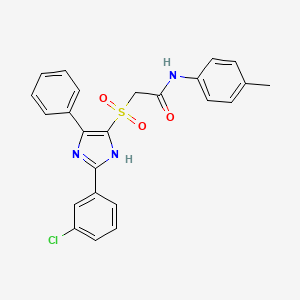
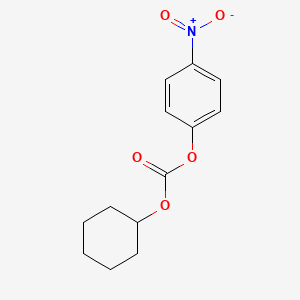
![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)
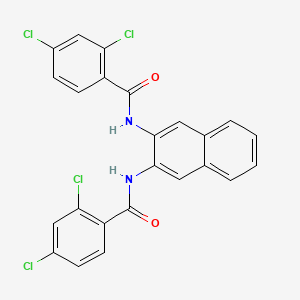
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
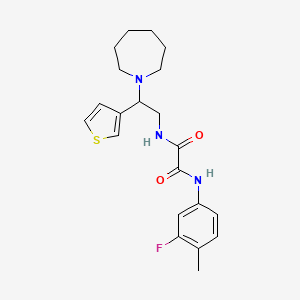
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2792612.png)
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)
